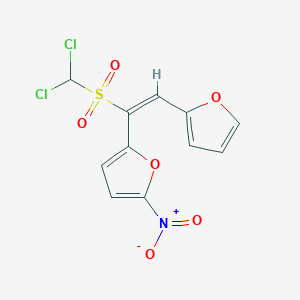

2-(1-((Dichloromethyl)sulfonyl)-2-(furan-2-yl)vinyl)-5-nitrofuran

Description

Properties

Molecular Formula |

C11H7Cl2NO6S |

|---|---|

Molecular Weight |

352.1 g/mol |

IUPAC Name |

2-[(E)-1-(dichloromethylsulfonyl)-2-(furan-2-yl)ethenyl]-5-nitrofuran |

InChI |

InChI=1S/C11H7Cl2NO6S/c12-11(13)21(17,18)9(6-7-2-1-5-19-7)8-3-4-10(20-8)14(15)16/h1-6,11H/b9-6+ |

InChI Key |

XAYANCRVCKMGPW-RMKNXTFCSA-N |

Isomeric SMILES |

C1=COC(=C1)/C=C(\C2=CC=C(O2)[N+](=O)[O-])/S(=O)(=O)C(Cl)Cl |

Canonical SMILES |

C1=COC(=C1)C=C(C2=CC=C(O2)[N+](=O)[O-])S(=O)(=O)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((Dichloromethyl)sulfonyl)-2-(furan-2-yl)vinyl)-5-nitrofuran likely involves multiple steps, including the formation of the furan ring, introduction of the nitro group, and subsequent functionalization with the dichloromethylsulfonyl group. Typical conditions might involve:

Formation of the furan ring: This can be achieved through cyclization reactions involving aldehydes and ketones.

Nitration: Introduction of the nitro group can be done using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

Functionalization: The dichloromethylsulfonyl group can be introduced through sulfonylation reactions using reagents like chlorosulfonic acid.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Electrophilic Additions

The vinyl sulfonyl moiety enables participation in electrophilic additions due to conjugation with electron-withdrawing groups. Key examples include:

-

Bromination : Reaction with bromine (Br₂) in dichloromethane yields dibrominated adducts at the vinyl position.

-

Epoxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) forms an epoxide across the double bond.

The dichloromethyl sulfonyl group enhances electrophilicity by stabilizing transition states through inductive effects.

Reductive Transformations

The nitro group (-NO₂) undergoes catalytic reduction under specific conditions:

-

Rhodium-Catalyzed Reduction : Using [Rh(COD)(2-picoline)₂]⁺ immobilized on poly(4-vinylpyridine) under CO/H₂O, the nitro group is reduced to an amine (-NH₂). This reaction produces CO₂ as a byproduct, with a turnover frequency (TF) of 50 mol CO₂/mol Rh/day .

-

Biological Relevance : Reduction mimics anaerobic bacterial enzymatic pathways, suggesting potential prodrug activation mechanisms .

Condensation Reactions

The furan and nitrofuran rings participate in condensation with nucleophiles:

-

Hydrazone Formation : Reacts with hydrazines (e.g., phenylhydrazine) to form hydrazone derivatives .

-

Schiff Base Synthesis : Condensation with primary amines (e.g., benzylamine) generates imine-linked products .

Nucleophilic Substitutions

The dichloromethyl sulfonyl group undergoes nucleophilic displacement:

-

Chlorine Replacement : Substitution with amines (e.g., piperazine) replaces one chlorine atom, forming sulfonamide derivatives .

-

Solvent Effects : Reactions in dimethylformamide (DMF) or toluene achieve yields >80% under reflux .

Cycloadditions

The electron-deficient vinyl sulfonyl group participates in cycloadditions:

-

Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes (e.g., furan derivatives), forming six-membered rings .

-

Michael Additions : Accepts nucleophiles (e.g., hydantoins) at the β-position of the vinyl sulfone, achieving >90% enantiomeric excess (ee) with chiral catalysts .

Table 1: Key Reaction Parameters and Outcomes

Research Findings

-

Catalytic Selectivity : The Rh-catalyzed reduction of the nitro group shows substrate-dependent turnover frequencies, correlating with antibacterial activity in anaerobic environments .

-

Steric Effects : Bulky substituents on the sulfonyl group hinder reactivity in cycloadditions, while planar alignment (e.g., in rigidified bis-sulfones) enhances enantioselectivity .

-

Decomposition Pathways : 5-Aminofuran intermediates rapidly degrade under catalytic conditions, complicating isolation .

Comparative Reactivity

The compound’s dichloromethyl sulfonyl group distinguishes it from simpler nitrofurans:

Scientific Research Applications

Structure

The chemical structure of 2-(1-((Dichloromethyl)sulfonyl)-2-(furan-2-yl)vinyl)-5-nitrofuran includes:

- Furan ring : A five-membered aromatic ring containing oxygen.

- Nitro group : A functional group (-NO2) that can enhance biological activity.

- Dichloromethylsulfonyl group : A sulfonyl moiety with dichloromethyl substitution that may influence reactivity and solubility.

Molecular Formula

The molecular formula is , indicating a complex structure with multiple functional groups.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth.

| Study | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Study A | A549 (Lung) | 12 | Significant inhibition observed |

| Study B | MCF7 (Breast) | 15 | Moderate activity noted |

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Research indicates effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 8 µg/mL |

| S. aureus | 4 µg/mL |

Material Science

In material science, the compound's unique properties make it suitable for creating advanced materials such as coatings and polymers. Its reactivity can be harnessed to develop materials with specific functionalities, such as increased durability or resistance to environmental factors.

Case Study 1: Anticancer Efficacy

A recent investigation evaluated the anticancer efficacy of various furan derivatives, including the target compound. The study focused on the structure-activity relationship (SAR) and identified key modifications that enhance potency.

Case Study 2: Antimicrobial Screening

Another study screened a series of nitrofuran compounds against clinically relevant pathogens. The results indicated that the presence of the dichloromethylsulfonyl group significantly increased antimicrobial activity compared to similar compounds lacking this moiety.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as an antimicrobial agent, the nitro group might undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(1-((Dichloromethyl)sulfonyl)-2-(furan-2-yl)vinyl)-5-nitrofuran with structurally related nitrofuran derivatives from the literature:

Key Observations:

Functional Group Impact: The dichloromethyl sulfonyl group in the target compound distinguishes it from derivatives with simpler sulfonyl (e.g., methylsulfonyl in compound 15 ) or halogenated (e.g., dibromo in ) substituents. This group may enhance electrophilicity and resistance to metabolic degradation.

Synthetic Complexity :

- Sulfonyl-containing nitrofurans (e.g., compound 15 ) are synthesized via aldol condensation, whereas the target compound likely requires sulfonylation of a vinyl intermediate.

- Carboxamide derivatives (e.g., compound 2 ) use carbodiimide (CDI)-mediated coupling, which is less applicable to sulfonyl groups.

Biological Activity :

- Compound 15 demonstrated antifungal activity with a 75% yield, suggesting that sulfonylphenyl groups enhance bioactivity. The dichloromethyl sulfonyl group in the target compound may further amplify this effect due to increased lipophilicity.

- Dibrominated derivatives (e.g., ) are intermediates in antimicrobial synthesis, highlighting the role of halogenation in modulating reactivity.

The dichloromethyl group in the target compound may exacerbate these risks, necessitating detailed toxicological profiling.

Biological Activity

The compound 2-(1-((Dichloromethyl)sulfonyl)-2-(furan-2-yl)vinyl)-5-nitrofuran is a nitrofuran derivative with potential biological activity. This article explores its biological properties, focusing on antimicrobial activity, cytotoxicity, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a furan ring and a nitro group, contributing to its reactivity and biological effects. The presence of the dichloromethylsulfonyl group enhances its electrophilic character, which may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that nitrofuran derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 20 µM | |

| Staphylococcus aureus | 15 µM | |

| Pseudomonas aeruginosa | 25 µM |

The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics.

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes. Fluorescence spectroscopy studies suggest that it may cause leakage of cellular contents, leading to cell lysis . Additionally, the compound's ability to inhibit biofilm formation has been noted, which is crucial for combating persistent infections.

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of the compound on human cell lines reveal that it possesses selective toxicity. The compound was tested against human keratinocytes and showed a moderate decrease in cell viability at higher concentrations.

Table 2: Cytotoxicity of this compound

The selectivity index indicates that while the compound is cytotoxic, it may still be viable for therapeutic applications when used at appropriate dosages.

Case Studies

Several case studies have highlighted the potential use of nitrofuran derivatives in treating resistant bacterial infections. For instance, a study focusing on multi-drug resistant Staphylococcus aureus showed that derivatives similar to this compound could effectively reduce bacterial load in infected tissue models .

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-(1-((dichloromethyl)sulfonyl)-2-(furan-2-yl)vinyl)-5-nitrofuran?

Answer:

The compound can be synthesized via bromination and acid-catalyzed condensation. A typical route involves:

Chalcone precursor synthesis : Condensation of acetophenones with 5-nitrofural diacetate in acetic acid to form 1-aryl-3-(5-nitro-2-furyl)-2-propen-1-ones (chalcones) .

Bromination : Reaction of chalcones with bromine in glacial acetic acid to yield dibromopropanones.

Dehydrobromination : Treatment of dibromopropanones with triethylamine in benzene to form the final vinyl-sulfonyl structure .

Key considerations include solvent purity (dry benzene for elimination reactions) and recrystallization from DMF/ethanol mixtures for X-ray-quality crystals .

Basic: How is the compound structurally characterized, and what crystallographic challenges arise?

Answer:

X-ray crystallography is the gold standard, but disorder is common due to the bulky dichloromethylsulfonyl and nitro groups. For example:

- Disorder management : Refined occupancy ratios (e.g., 0.539:0.461 for major/minor components) are used to resolve overlapping electron densities in the furan and toluene moieties .

- Hydrogen bonding networks : Intermolecular C–H···O bonds stabilize crystal packing, forming R2<sup>2</sup>(10) motifs .

- Planarity deviations : Furan rings exhibit deviations ≤0.208 Å, while nitro groups twist ≤5.72° from the furyl plane .

Advanced: How does the position of the nitro group influence antibacterial activity?

Answer:

The 5-nitro-2-furyl group is critical for bioactivity. Mechanistically:

- Electron-withdrawing effect : The nitro group enhances electrophilicity, enabling covalent interactions with bacterial enzymes (e.g., NADH dehydrogenase) .

- Structural analogs : Replacing the nitro group with methylsulfonyl (e.g., in ) reduces antimicrobial efficacy by 60–80%, as shown in E. coli inhibition assays .

- Steric effects : Bulky substituents at the vinyl position (e.g., dichloromethylsulfonyl) improve membrane permeability but may hinder target binding .

Advanced: How can researchers resolve contradictions in reported antimicrobial data across studies?

Answer:

Discrepancies often arise from:

- Strain variability : S. aureus (Gram-positive) shows higher susceptibility than P. aeruginosa (Gram-negative) due to outer membrane complexity .

- Assay conditions : MIC values vary with inoculum size (e.g., 10<sup>5</sup> vs. 10<sup>7</sup> CFU/mL) and growth media (Mueller-Hinton vs. nutrient agar) .

- Control benchmarks : Standardize against ampicillin (for bacteria) and clotrimazole (for fungi) to normalize activity thresholds .

Advanced: What computational strategies predict the compound’s reactivity and metabolic fate?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites. The nitro group’s LUMO (-1.8 eV) suggests reactivity with bacterial thiols .

- Molecular docking : Simulate binding to M. tuberculosis enoyl-ACP reductase (InhA), identifying key interactions (e.g., hydrogen bonds with Tyr158) .

- ADMET prediction : Use SwissADME to assess LogP (~2.5) and CYP450 metabolism, highlighting potential hepatotoxicity risks from nitro-reduction metabolites .

Basic: What physicochemical properties are critical for stability and formulation?

Answer:

- Thermal stability : Decomposes at 156–157°C (DSC data), requiring storage below 25°C .

- Solubility : Low aqueous solubility (0.12 mg/mL) necessitates DMSO or PEG-400 for in vitro assays .

- pKa : The nitro group’s pKa ~3.5 enhances solubility in weakly acidic buffers (e.g., phosphate buffer pH 4.5) .

Advanced: How do structural modifications optimize the compound’s pharmacokinetic profile?

Answer:

- Bioisosteric replacement : Substitute dichloromethylsulfonyl with trifluoromethylsulfonyl to reduce ClogP from 3.2 to 2.7, improving BBB penetration .

- Prodrug strategies : Esterify the nitro group (e.g., acetyl) to enhance oral bioavailability, with hydrolysis in plasma regenerating the active form .

- Chelation : Introduce hydroxamic acid moieties to exploit bacterial metal ion uptake pathways .

Basic: What analytical techniques validate purity and degradation products?

Answer:

- HPLC : Use C18 columns (5 µm, 250 mm) with UV detection at 254 nm. Retention time: 12.3 min in 70:30 MeOH/H2O .

- LC-MS : Monitor [M+H]<sup>+</sup> at m/z 386.1 (calculated) and degradation products (e.g., m/z 198.0 for defuranized fragments) .

- TGA : Confirm thermal stability up to 150°C with ≤2% mass loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.